![molecular formula C25H26N2O5 B2889847 6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886167-09-5](/img/structure/B2889847.png)
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Biological Activity
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities based on available literature.
Chemical Structure
The compound's chemical structure is characterized by the presence of a chromeno-pyrrole backbone, which is known to influence its biological properties. The molecular formula is C20H24N2O4 with a molecular weight of approximately 356.42 g/mol.
2. Antimicrobial Activity
Table 2: Antimicrobial Activity of Related Pyrrole Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 32 µg/mL |
Compound D | E. coli | 16 µg/mL |
6-Methoxy... | TBD | TBD |
3. Anticancer Activity
The anticancer potential of pyrrole derivatives has been highlighted in various studies. For example, compounds similar to this compound have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In a study evaluating the antiproliferative effects of pyrrole derivatives on MCF-7 cells, certain compounds exhibited over 70% inhibition at concentrations around 50 µg/mL. This suggests that modifications to the pyrrole structure can significantly enhance anticancer activity .
Table 3: Anticancer Activity of Pyrrole Derivatives
Compound | Cell Line | % Inhibition at 50 µg/mL |
---|---|---|
Compound E | MCF-7 | 75 |
Compound F | HepG-2 | 80 |
6-Methoxy... | TBD | TBD |
Properties
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-18-8-9-19-20(16-18)32-24-21(23(19)28)22(17-6-3-2-4-7-17)27(25(24)29)11-5-10-26-12-14-31-15-13-26/h2-4,6-9,16,22H,5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLWKPBGOZHYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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